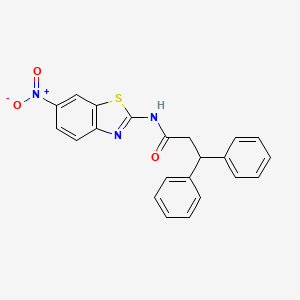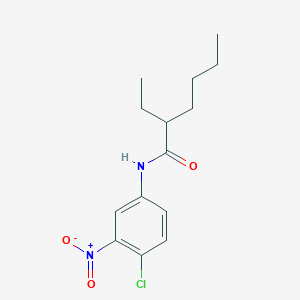
N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロ-3-ニトロフェニル)-2-エチルヘキサンアミドは、エチルヘキサンアミド部分にクロロニトロフェニル基が結合した有機化合物です。
製造方法
合成経路および反応条件
N-(4-クロロ-3-ニトロフェニル)-2-エチルヘキサンアミドの合成は、通常、4-クロロ-3-ニトロアニリンと2-エチルヘキサノイルクロリドの反応によって行われます。反応は、トリエチルアミンなどの塩基の存在下で行われ、反応中に生成される塩化水素を中和します。反応条件には、ジクロロメタンなどの溶媒が含まれ、最適な収率を得るために室温で行われます。
工業的製造方法
工業規模では、N-(4-クロロ-3-ニトロフェニル)-2-エチルヘキサンアミドの製造には、効率とスケーラビリティを向上させるために連続フロー反応器が用いられる場合があります。自動化システムの使用により、反応パラメータを正確に制御できるため、製品品質が常に一定になります。
化学反応解析
反応の種類
N-(4-クロロ-3-ニトロフェニル)-2-エチルヘキサンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: クロロ基は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
還元: パラジウム触媒を用いた水素ガスまたはエタノール中水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核剤。
生成される主な生成物
還元: N-(4-アミノ-3-ニトロフェニル)-2-エチルヘキサンアミド。
置換: 使用した求核剤に応じて、N-(4-置換-3-ニトロフェニル)-2-エチルヘキサンアミド誘導体。
科学研究への応用
化学
化学では、N-(4-クロロ-3-ニトロフェニル)-2-エチルヘキサンアミドは、より複雑な分子の合成における中間体として使用されます。その官能基により、さらなる化学修飾が可能になり、有機合成における貴重な構成要素となります。
生物学
生物学研究では、この化合物は、ニトロおよびクロロ置換基の生物活性への影響を研究するために使用できます。それは、新しい医薬品や農薬の開発におけるモデル化合物として役立つ可能性があります。
医学
医学における潜在的な応用には、特定の生物活性を持つ新しい薬剤の開発が含まれます。この化合物の構造により、新しい治療薬の発見につながる可能性のある修飾が可能になります。
産業
工業分野では、N-(4-クロロ-3-ニトロフェニル)-2-エチルヘキサンアミドは、染料、顔料、その他の特殊化学品の製造に使用できます。その安定性と反応性により、さまざまな産業プロセスに適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: N-(4-amino-3-nitrophenyl)-2-ethylhexanamide.
Substitution: N-(4-substituted-3-nitrophenyl)-2-ethylhexanamide derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals or agrochemicals.
Medicine
Potential applications in medicine include the development of new drugs with specific biological activities. The compound’s structure allows for modifications that can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
N-(4-クロロ-3-ニトロフェニル)-2-エチルヘキサンアミドがその効果を発揮するメカニズムは、特定の分子標的との相互作用に依存します。ニトロ基とクロロ基は、電子求引相互作用に関与し、化合物の反応性と生物学的標的への結合親和性に影響を与える可能性があります。これらの相互作用は、酵素活性を調節したり、受容体結合を調節したりすることで、さまざまな生物学的効果を引き起こす可能性があります。
類似の化合物との比較
類似の化合物
- N-(4-クロロ-3-ニトロフェニル)-2-メチルヘキサンアミド
- N-(4-クロロ-3-ニトロフェニル)-2-エチルペンタンアミド
- N-(4-クロロ-3-ニトロフェニル)-2-エチルヘプタンアミド
独自性
N-(4-クロロ-3-ニトロフェニル)-2-エチルヘキサンアミドは、官能基の特定の組み合わせとそのアルキル鎖の長さによって独自です。この組み合わせは、その物理的および化学的特性に影響を与え、他の類似の化合物とは異なります。クロロ基とニトロ基の両方の存在は、独特の反応性プロファイルを備え、さまざまな化学変換と応用を可能にします。
類似化合物との比較
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-methylhexanamide
- N-(4-chloro-3-nitrophenyl)-2-ethylpentanamide
- N-(4-chloro-3-nitrophenyl)-2-ethylheptanamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination influences its physical and chemical properties, making it distinct from other similar compounds. The presence of both chloro and nitro groups provides a unique reactivity profile, allowing for diverse chemical transformations and applications.
特性
分子式 |
C14H19ClN2O3 |
|---|---|
分子量 |
298.76 g/mol |
IUPAC名 |
N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H19ClN2O3/c1-3-5-6-10(4-2)14(18)16-11-7-8-12(15)13(9-11)17(19)20/h7-10H,3-6H2,1-2H3,(H,16,18) |
InChIキー |
UOHWKBGPRNCCIX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Trichloroacetyl)amino]benzamide](/img/structure/B11020276.png)
![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11020288.png)
![4-butyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11020298.png)
![(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11020299.png)
![Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11020300.png)
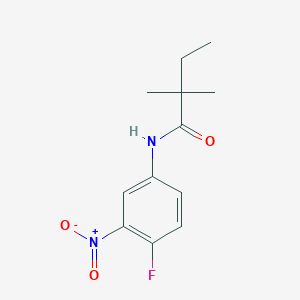
![1-[4-(diethylsulfamoyl)phenyl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020304.png)

![ethyl 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate](/img/structure/B11020311.png)
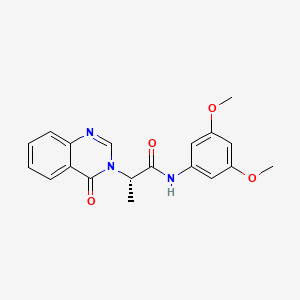
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11020326.png)
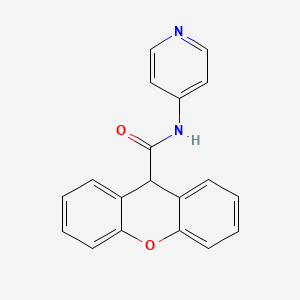
![N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11020346.png)
